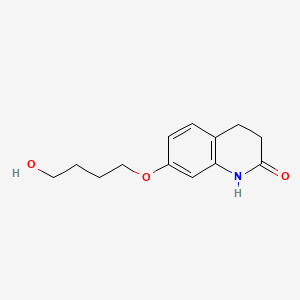

3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone

Description

Properties

IUPAC Name |

7-(4-hydroxybutoxy)-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-7-1-2-8-17-11-5-3-10-4-6-13(16)14-12(10)9-11/h3,5,9,15H,1-2,4,6-8H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRICLZOCASGBRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747654 |

Source

|

| Record name | 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889443-20-3 |

Source

|

| Record name | 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889443203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(4-HYDROXYBUTOXY)-3,4-DIHYDROQUINOLIN-2(1H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEY2TJ7FPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction

Aripiprazole, a widely prescribed atypical antipsychotic, undergoes a complex synthesis and metabolism, giving rise to several related compounds and potential impurities. Among these, Aripiprazole Related Compound B, identified by the United States Pharmacopeia (USP), is a critical substance for purity analysis and quality control in the manufacturing of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physicochemical properties of Aripiprazole Related Compound B, intended for researchers, scientists, and drug development professionals. Understanding these properties is paramount for developing robust analytical methods, ensuring drug product quality, and meeting regulatory standards.

Aripiprazole Related Compound B is chemically known as 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one.[1] It is a key intermediate and potential impurity in the synthesis of Aripiprazole. Its presence and concentration must be carefully monitored to ensure the safety and efficacy of the final drug product.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of Aripiprazole Related Compound B is the bedrock of its analytical characterization. These properties influence its behavior in various solvent systems, its chromatographic retention, and its spectral characteristics.

Chemical Identity

-

IUPAC Name: 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one[1]

-

Synonyms: Aripiprazole Hydroxybutoxyquinoline Impurity, USP Aripiprazole Related Compound B[1]

-

CAS Number: 889443-20-3

-

Molecular Formula: C₁₃H₁₇NO₃[2]

-

Molecular Weight: 235.28 g/mol

Physicochemical Data Summary

The following table summarizes the key physicochemical parameters of Aripiprazole Related Compound B based on available data. It is important to note that some of these values are predicted and should be confirmed by experimental analysis where critical.

| Property | Value | Source |

| Melting Point | 138-140 °C | ChemicalBook |

| Boiling Point (Predicted) | 465.9 ± 45.0 °C | ChemicalBook |

| Density (Predicted) | 1.177 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 14.41 ± 0.20 | ChemicalBook |

| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook |

| Appearance | White to Off-White Solid | Allmpus |

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unequivocal identification and structural confirmation of Aripiprazole Related Compound B. While specific spectral data is often proprietary to the suppliers of certified reference standards, the following techniques are fundamental for its characterization. Reference standards accompanied by a comprehensive Certificate of Analysis (CoA) including this data are available from various commercial suppliers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (Proton NMR): This technique provides detailed information about the number and types of protons in the molecule, their chemical environment, and their connectivity. The spectrum of Aripiprazole Related Compound B is expected to show characteristic signals for the aromatic protons of the quinolinone ring system, the methylene protons of the dihydroquinolinone ring, and the protons of the 4-hydroxybutoxy side chain.

-

¹³C-NMR (Carbon-13 NMR): This provides information on the different carbon environments within the molecule. The spectrum would display distinct peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the quinolinone ring and the side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Aripiprazole Related Compound B would be expected to exhibit characteristic absorption bands for the N-H stretching of the lactam, the C=O stretching of the carbonyl group, the O-H stretching of the terminal alcohol, and C-O stretching of the ether linkage, as well as aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For Aripiprazole Related Compound B, techniques such as Electrospray Ionization (ESI) would be employed. The mass spectrum would show a prominent peak for the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 235.28 g/mol . Analysis of the fragmentation pattern can provide further structural information.

Analytical Methodologies

The quantification of Aripiprazole Related Compound B in the Aripiprazole drug substance and product is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Logical Flow for Method Development

The development of a robust HPLC method for the analysis of Aripiprazole and its related compounds, including Compound B, follows a logical progression to ensure specificity, sensitivity, and accuracy.

Caption: Logical workflow for HPLC method development.

Recommended HPLC Protocol

The following protocol is a representative example based on published methods for the analysis of Aripiprazole and its impurities.[3][][5] Researchers should validate the method for their specific instrumentation and application.

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase A: A buffered aqueous solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient Elution: A typical gradient might start with a lower percentage of Mobile Phase B, gradually increasing to elute more retained components. An example gradient is:

-

0-10 min: 30% B

-

10-40 min: 30-60% B

-

40-50 min: 60-80% B

-

50-55 min: 80% B

-

55-60 min: 80-30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Detection Wavelength: 215 nm or 254 nm.

-

Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

-

Diluent: A mixture of acetonitrile and water is often suitable.

-

Standard Solution: Prepare a stock solution of Aripiprazole Related Compound B reference standard in the diluent. Further dilute to a working concentration (e.g., 1 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the Aripiprazole sample in the diluent to a known concentration (e.g., 1 mg/mL).

3. System Suitability:

-

Inject the standard solution multiple times (e.g., n=6).

-

The relative standard deviation (RSD) of the peak area should be less than 2.0%.

-

The theoretical plates for the analyte peak should be greater than 2000.

-

The tailing factor should be between 0.8 and 1.5.

4. Analysis and Quantification:

-

Inject the sample solution.

-

Identify the peak corresponding to Aripiprazole Related Compound B by comparing its retention time with that of the standard.

-

Quantify the impurity using an external standard method, calculating the percentage based on the peak area response.

Experimental Workflow for Impurity Profiling

The overall process of identifying and quantifying Aripiprazole Related Compound B in a drug substance involves a systematic workflow.

Caption: Workflow for impurity profiling of Aripiprazole.

Conclusion

A comprehensive understanding of the physicochemical properties of Aripiprazole Related Compound B is indispensable for the development and validation of analytical methods to ensure the quality and safety of Aripiprazole. This guide has consolidated the available information on its chemical identity, physical properties, and analytical methodologies. While specific experimental spectroscopic data is often proprietary, the principles and techniques for its characterization are well-established. The provided HPLC protocol and workflows serve as a practical starting point for researchers in the pharmaceutical industry. Adherence to rigorous analytical practices and the use of certified reference materials are paramount in the quality control of Aripiprazole.

References

-

Allmpus. (n.d.). ARIPIRAZOLE USP RC B. Retrieved January 16, 2026, from [Link].

- Gajjar, A. K., & Shah, V. D. (2012). A validated specific stability-indicating RP-HPLC method for aripiprazole and its related substances. Journal of Chemical and Pharmaceutical Research, 4(1), 537-545.

- Jadhav, S. B., et al. (2013). A stability-indicating RP-HPLC method for the determination of aripiprazole in bulk and tablet dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 673-677.

-

PubChem. (n.d.). 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one. Retrieved January 16, 2026, from [Link].

- Srinivasu, P., et al. (2011). A validated, stability-indicating HPLC method for the determination of aripiprazole and its impurities in bulk drug and formulations.

-

SynThink Research Chemicals. (n.d.). Aripiprazole USP Related Compound B. Retrieved January 16, 2026, from [Link].

-

SynZeal. (n.d.). Aripiprazole USP Related Compound B. Retrieved January 16, 2026, from [Link].

-

Veeprho. (n.d.). Aripiprazole Related Compound B | CAS 889443-20-3. Retrieved January 16, 2026, from [Link].

Sources

Spectroscopic Data Analysis of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone is a significant chemical entity, primarily recognized as a key intermediate and potential impurity in the synthesis of the antipsychotic agent Aripiprazole.[1][2][3] Its structural integrity and purity are paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous characterization of this molecule. By integrating theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for scientists engaged in pharmaceutical development, quality control, and synthetic chemistry.

Introduction: The Analytical Imperative

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5] this compound (Molecular Formula: C₁₃H₁₇NO₃, Molecular Weight: 235.28 g/mol ) is of particular interest due to its role in the synthesis of Aripiprazole.[2][6] Rigorous spectroscopic characterization is not merely a procedural step but a foundational requirement for process validation and regulatory compliance. It allows for the precise identification of the compound, differentiation from related impurities, and confirmation of its molecular structure. This whitepaper elucidates the characteristic spectroscopic signature of this molecule, providing the rationale behind data interpretation and the protocols for data acquisition.

Molecular Structure and Analytical Strategy

A robust analytical strategy begins with a thorough understanding of the molecule's structure. The molecule consists of two primary domains: the rigid 3,4-dihydro-2(1H)-quinolinone core and the flexible 4-hydroxybutoxy side chain. Each domain contributes distinct and predictable signals in NMR, IR, and MS analyses.

Caption: Labeled structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides a map of the different types of protons in the molecule. The analysis hinges on interpreting chemical shifts (δ), splitting patterns (multiplicity), and integration values.

Expected ¹H NMR Data: The spectrum can be logically divided into signals from the aromatic core, the aliphatic portion of the dihydroquinolinone ring, and the hydroxybutoxy side chain.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| NH (N1-H) | ~8.0 - 8.5 | Singlet (broad) | 1H | Amide proton, often broad due to quadrupole coupling and exchange. |

| Ar-H (H5) | ~7.0 - 7.2 | Doublet | 1H | Aromatic proton ortho to the electron-donating ether group. |

| Ar-H (H6, H8) | ~6.5 - 6.7 | Multiplet | 2H | Aromatic protons influenced by both the amide and ether groups. |

| -OCH₂- (C1'-H) | ~3.9 - 4.1 | Triplet | 2H | Methylene protons adjacent to the aromatic ether oxygen, deshielded. |

| -CH₂OH (C4'-H) | ~3.5 - 3.7 | Triplet | 2H | Methylene protons adjacent to the hydroxyl group. |

| -CH₂-CH₂- (C3-H) | ~2.8 - 3.0 | Triplet | 2H | Methylene protons adjacent to the amide carbonyl. |

| -CH₂-Ar (C4-H) | ~2.5 - 2.7 | Triplet | 2H | Benzylic methylene protons. |

| -CH₂- (C2', C3'-H) | ~1.7 - 1.9 | Multiplet | 4H | Central methylene groups of the butoxy chain.[7] |

| -OH (C4'-OH) | Variable | Singlet (broad) | 1H | Hydroxyl proton, chemical shift is concentration and solvent dependent. |

¹³C NMR Spectroscopy: Carbon Backbone Confirmation

¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their hybridization and electronic environment.

Expected ¹³C NMR Data:

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (C2) | ~170 - 172 | Lactam carbonyl carbon, highly deshielded. |

| Ar-C (C7, C8a) | ~158, ~140 | Aromatic carbons attached to oxygen and nitrogen, respectively. |

| Ar-C (C5, C6, C8, C4a) | ~110 - 130 | Remaining aromatic carbons. |

| -OCH₂- (C1') | ~67 - 69 | Aliphatic carbon attached to the ether oxygen. |

| -CH₂OH (C4') | ~61 - 63 | Aliphatic carbon attached to the hydroxyl group. |

| -CH₂- (C3, C4) | ~30 - 40 | Aliphatic carbons of the dihydroquinolinone ring. |

| -CH₂- (C2', C3') | ~25 - 29 | Central aliphatic carbons of the butoxy chain. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred to clearly resolve the NH and OH protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a relaxation delay of 2-5 seconds to ensure full relaxation of all protons for accurate integration.

-

Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to 0-200 ppm.

-

Employ a longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups by measuring the vibrations of bonds.

Expected IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Intensity/Shape |

| 3200 - 3500 | O-H stretch | Alcohol | Strong, Broad |

| 3150 - 3300 | N-H stretch | Lactam (Amide) | Medium, Broad |

| 2850 - 3050 | C-H stretch | Aromatic & Aliphatic | Medium to Strong |

| 1650 - 1680 | C=O stretch | Lactam (Amide II) | Strong, Sharp[8][9] |

| ~1610, ~1475 | C=C stretch | Aromatic Ring | Medium to Weak |

| 1200 - 1250 | C-O stretch | Aryl Ether | Strong |

| 1050 - 1150 | C-O stretch | Primary Alcohol | Strong |

Causality in Interpretation: The presence of a strong, sharp carbonyl (C=O) peak around 1660 cm⁻¹ confirms the lactam ring, while the simultaneous appearance of a very broad O-H band above 3200 cm⁻¹ and a strong C-O band around 1075 cm⁻¹ validates the primary alcohol terminus of the side chain.[10] The N-H stretch of the lactam is also expected in the same region as the O-H stretch, contributing to the broadness of this feature.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is the preferred method for its simplicity and minimal sample preparation.

-

Instrument Preparation: Record a background spectrum on the clean ATR crystal to subtract atmospheric (H₂O, CO₂) absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Caption: Standard workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through controlled fragmentation of the molecule. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of polar molecule.

Expected Mass Spectrum Data (Positive ESI Mode):

-

Molecular Ion: The base peak is expected to be the protonated molecule, [M+H]⁺, at an m/z of 236.1.

-

Key Fragments: The fragmentation pattern offers a fingerprint of the molecular structure. Quinolone derivatives commonly exhibit losses of water and carbon monoxide.[11][12]

| Expected m/z | Proposed Fragment | Proposed Loss |

| 236.1 | [M+H]⁺ | - |

| 218.1 | [M+H - H₂O]⁺ | Loss of water from the hydroxyl group |

| 208.1 | [M+H - CO]⁺ | Loss of carbon monoxide from the lactam ring |

| 190.1 | [M+H - H₂O - CO]⁺ | Sequential loss of water and carbon monoxide |

| 162.1 | [C₉H₈NO]⁺ | Cleavage of the ether bond (loss of C₄H₉O) |

Proposed Fragmentation Pathway

The fragmentation is initiated from the protonated molecular ion. The most labile sites are the hydroxyl group and the ether linkage.

Caption: Proposed ESI-MS fragmentation pathway for the target molecule.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or ion trap).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (5-10 µL/min).

-

Data Acquisition:

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the [M+H]⁺ ion.

-

For fragmentation studies (MS/MS), isolate the precursor ion (m/z 236.1) and apply collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.[11][13]

-

Conclusion

The structural elucidation of this compound is reliably achieved through the synergistic application of NMR, IR, and MS. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework, IR spectroscopy validates the presence of critical functional groups (lactam, alcohol, ether), and mass spectrometry confirms the molecular weight and provides insight into structural lability. The data and protocols presented in this guide constitute a self-validating system for the comprehensive and authoritative characterization of this important pharmaceutical intermediate, ensuring scientific integrity and supporting robust drug development programs.

References

- BenchChem. (n.d.). Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers.

- Reddy, P. R., et al. (2007). Synthesis and Characterization of Related Compounds of Aripiprazole, an Antipsychotic Drug Substance. Taylor & Francis Online.

- Reddy, P. R., et al. (2007). Synthesis and Characterization of Related Compounds of Aripiprazole, an Antipsychotic Drug Substance. Taylor & Francis.

- Verdia, J., Kumar, P., & Joshi, N. S. (2014). SYNTHESIS AND CHARACTERIZATION OF POTENTIAL IMPURITIES OF ARIPIPRAZOLE. International Journal of Pharmaceutical Sciences and Research.

- Wang, J., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH.

- BenchChem. (2025). Aripiprazole Synthesis Process: A Detailed Guide.

- Patel, D. B., et al. (2024). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. World News of Natural Sciences.

- Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.

- Wang, J., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed.

- Zhang, Y., et al. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. PubMed.

- Szyszkowska, A., et al. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI.

- Tang, Q., Chen, F., & Xin, X. (n.d.). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate.

- SpectraBase. (n.d.). 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone - Optional[1H NMR] - Spectrum.

- BenchChem. (n.d.). This compound.

- Ge, H. X., et al. (2006). Synthesis and bioactivity of aripiprazole derivatives. PubMed.

- ResearchGate. (n.d.). 1H-NMR spectrum of 3 compound in chemical shift area of butoxy groups protons.

- PubChem. (n.d.). 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.

- SpectraBase. (n.d.). 1H NMR of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone.

- BLDpharm. (n.d.). 22246-18-0|7-Hydroxy-3,4-dihydroquinolin-2(1H)-one.

- PubChem. (n.d.). 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.

- Fryszkowska, A., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.

- BenchChem. (n.d.). Spectroscopic Analysis: Confirming the Structure of tert-Butoxycyclohexane.

- PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.

- J&K Scientific. (n.d.). 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, 98%.

- MedChemExpress. (n.d.). 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone.

- PubChem. (n.d.). 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one.

- University of Calgary. (n.d.). INFRARED SPECTROSCOPY (IR).

- PubChem. (n.d.). 2-Butoxyethanol.

- J&K Scientific. (n.d.). 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, 98%.

- MedChemExpress. (n.d.). 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone.

- PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.

- Abbas, Y. A., et al. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI.

- LookChem. (n.d.). This compound.

- Abbas, Y. A., et al. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI.

- UCLA. (n.d.). IR: alcohols.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 6. 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | C13H17NO3 | CID 71316195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone, a significant impurity and synthetic intermediate of the pharmaceutical compounds Aripiprazole and Cilostazol.[1][2][3] While quantitative solubility data for this specific molecule in various organic solvents is not extensively documented in publicly available literature, this guide synthesizes known physicochemical properties, predicts solubility behavior based on structural analogs, and offers detailed, field-proven experimental protocols for determining its solubility. This document is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound, ensuring scientific integrity and facilitating formulation and analytical development.

Introduction and Physicochemical Profile

This compound, with the CAS number 889443-20-3, is a quinolinone derivative that plays a crucial role in the pharmaceutical industry, primarily as a related substance to Aripiprazole and Cilostazol.[1][2][3] Understanding its solubility in organic solvents is paramount for a variety of applications, including:

-

Process Chemistry: Optimizing reaction conditions, purification strategies (such as crystallization), and isolation procedures.

-

Analytical Method Development: Selecting appropriate diluents for chromatography (e.g., HPLC, UPLC) and other analytical techniques to ensure accurate quantification.[4][5]

-

Formulation Studies: Although an impurity, understanding its solubility can aid in the development of formulations for the active pharmaceutical ingredient (API) by predicting potential precipitation or interaction issues.

Physicochemical Properties:

A solid understanding of the molecule's intrinsic properties is the first step in predicting its solubility behavior.

| Property | Value | Source |

| Chemical Name | This compound | [6] |

| Synonyms | Aripiprazole Impurity 43, Cilostazol Impurity E, Aripiprazole USP Related Compound B | [1] |

| CAS Number | 889443-20-3 | [6] |

| Molecular Formula | C₁₃H₁₇NO₃ | [6] |

| Molecular Weight | 235.28 g/mol | [6] |

| Predicted Melting Point | >100°C | [3] |

| Predicted LogP | ~1.5 | [3] |

| Appearance | White to off-white crystalline powder | [7] |

The presence of a hydroxyl group (-OH) and a lactam ring in its structure suggests that this compound will exhibit a degree of polarity. The hydroxybutoxy side chain, in particular, is expected to enhance its solubility in polar solvents compared to its non-hydroxylated analogs.[3]

Predicted Solubility in Organic Solvents

Direct, quantitative solubility data for this compound is sparse. However, by examining the solubility of its parent compounds, Aripiprazole and Cilostazol, we can infer its likely behavior.

Qualitative Solubility Information:

Inference from Parent Compounds:

-

Aripiprazole: Freely soluble in dichloromethane; sparingly soluble in toluene; insoluble in methanol and water.[7] Another source indicates solubility in ethanol (~1 mg/mL), DMSO (~25 mg/mL), and dimethylformamide (DMF) (~30 mg/mL).[9] A study on Aripiprazole's solubility behavior showed the following order of increasing solubilization in various cosolvents: PEG 400 > dioxane > ethyl acetate > ethanol > propylene glycol > glycerin > hexane.[10][11][12]

-

Cilostazol: Slightly soluble in methanol and ethanol.[13] One source provides approximate solubilities in ethanol (~0.11 mg/mL) and DMSO and DMF (~12.5 mg/mL).[14]

Based on this, we can predict the following solubility trends for this compound:

-

High Expected Solubility: In polar aprotic solvents like DMSO and DMF , and in chlorinated solvents like dichloromethane . These solvents are effective at solvating a wide range of organic molecules.

-

Moderate to Good Expected Solubility: In lower alcohols such as methanol and ethanol , as well as in polyethylene glycol (PEG) 400 . The hydroxyl group of the target molecule can form hydrogen bonds with these protic solvents.

-

Lower Expected Solubility: In non-polar solvents such as hexane and toluene . The overall polarity of the molecule is likely too high for significant solubility in these solvents.

-

Variable Solubility: In solvents of intermediate polarity like ethyl acetate , acetonitrile , and acetone .

It is crucial to emphasize that these are predictions. For accurate and reliable data, experimental determination is essential.

Experimental Protocols for Solubility Determination

The following section provides a detailed, step-by-step methodology for determining the solubility of this compound in organic solvents. The "gold standard" for thermodynamic solubility is the shake-flask method .[15] For more rapid screening, high-throughput methods are also described.

The Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[16][17][18][19][20]

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the dissolved compound in the filtrate is determined analytically.

Diagram of the Shake-Flask Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of glass vials (e.g., 2-4 mL).

-

Using a calibrated pipette, add a precise volume of the desired organic solvent to each vial.

-

Include a blank (solvent only) and a set of standards for creating a calibration curve.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker bath. Maintain a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[11]

-

-

Sample Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow larger particles to settle.

-

Carefully draw the supernatant into a syringe.

-

Attach a chemically resistant syringe filter (e.g., PTFE, 0.22 µm pore size) and filter the solution into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of dilutions of the clear filtrate with the same solvent.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Ultra-Performance Liquid Chromatography (UPLC-UV).[21]

-

Prepare a calibration curve using standards of known concentrations of this compound.

-

Determine the concentration of the dissolved compound in the filtrate by comparing its response to the calibration curve.

-

The resulting concentration, typically expressed in mg/mL or µg/mL, represents the thermodynamic solubility.

-

High-Throughput Solubility Screening

For rapid screening of solubility in multiple solvents, high-throughput methods are often employed.[22][23][24][25][26] These methods are generally faster but may provide kinetic rather than thermodynamic solubility.

Principle: A stock solution of the compound (typically in DMSO) is added to an array of solvents in a microplate format. The formation of precipitate is then detected, often by light scattering (nephelometry) or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.[16][17]

Diagram of a High-Throughput Solubility Workflow:

Caption: High-Throughput Screening Workflow for Solubility Assessment.

Step-by-Step Protocol:

-

Preparation:

-

Prepare a concentrated stock solution of this compound in a universal solvent like DMSO (e.g., 10 or 20 mM).

-

In a 96-well microplate, dispense the various organic solvents to be tested.

-

-

Compound Addition and Equilibration:

-

Add a small aliquot of the DMSO stock solution to each well containing the different organic solvents.

-

Seal the plate and shake for a shorter period than the shake-flask method, typically 1-2 hours.

-

-

Separation and Analysis:

-

If precipitate is observed, separate the solid from the liquid phase. This can be done using a filter plate or by centrifuging the plate and carefully sampling the supernatant.

-

Analyze the concentration of the compound in the supernatant, often by UPLC-MS for speed and sensitivity.

-

The resulting solubility is often categorized (e.g., >100 µM, 10-100 µM, <10 µM) and is considered a kinetic solubility.

-

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility of this compound in a wide range of organic solvents is currently lacking, this technical guide provides a robust framework for researchers and drug development professionals. By understanding its physicochemical properties and leveraging solubility data from its parent compounds, Aripiprazole and Cilostazol, informed predictions about its solubility behavior can be made. More importantly, the detailed experimental protocols provided for the shake-flask method and high-throughput screening empower users to generate reliable, in-house solubility data. This information is critical for advancing research, optimizing synthetic and purification processes, and developing robust analytical methods for this important pharmaceutical intermediate.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71316195, 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2754, Cilostazol. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

RGUHS Journal of Pharmaceutical Sciences. (2021). Solubility Behaviour of Aripiprazole in Different Solvent Systems. Retrieved from [Link]

-

Sambhakar, S., Kamath, S. S., & Das, P. (n.d.). Solubility Behaviour of Aripiprazole in Different Solvent Systems. Semantic Scholar. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Al-Ghabeish, M., & Al-Remawi, M. (2015). Improved oral absorption of cilostazol via sulfonate salt formation with mesylate and besylate. Drug design, development and therapy, 9, 4143–4151.

- Baka, E., Comer, J. E., & Takács-Novák, K. (2008). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Chen, X., et al. (2015). A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection has been developed and validated using ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) in multiple reaction monitoring (MRM) mode. Analytical Methods, 7(1), 187-194.

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shaken-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of pharmaceutical sciences, 94(1), 1–16.

- Jouyban, A. (2010).

- Mennen, S. M., et al. (2019). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. Computers & Chemical Engineering, 129, 106513.

- Mennen, S. M., et al. (2020). Predicting drug solubility in organic solvents mixtures. arXiv preprint arXiv:2005.08894.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10542064, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. Retrieved from [Link]

-

RongNa Biotechnology Co., Ltd. (n.d.). 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone. Retrieved from [Link]

-

Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

- Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (1983). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2), 129-141.

- Wang, J., et al. (2021). A Systematic Approach to the Development of Cilostazol Nanosuspension by Liquid Antisolvent Precipitation (LASP) and Its Combination with Ultrasound. Pharmaceutics, 13(5), 724.

- Wen, H., & Morris, K. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS journal, 8(1), E153–E156.

-

Zhang, Y., et al. (2018). STUDIES ON CILOSTAZOL AND β-CYCLODEXTRIN INCLUSION COMPLEXES. Retrieved from [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one [lgcstandards.com]

- 3. benchchem.com [benchchem.com]

- 4. Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | C13H17NO3 | CID 71316195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. suven.com [suven.com]

- 8. 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone CAS#: 22246-18-0 [m.chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Solubility Behaviour of Aripiprazole in Different Solvent Systems | Semantic Scholar [semanticscholar.org]

- 11. Solubility Behaviour of Aripiprazole in Different Solvent Systems | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]

- 12. researchgate.net [researchgate.net]

- 13. Improved oral absorption of cilostazol via sulfonate salt formation with mesylate and besylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. enamine.net [enamine.net]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. bioassaysys.com [bioassaysys.com]

- 20. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. research.unipd.it [research.unipd.it]

- 25. scribd.com [scribd.com]

- 26. solvescientific.com.au [solvescientific.com.au]

Pharmacological Profiling of Quinolinone Derivatives for Central Nervous System (CNS) Activity

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive framework for the pharmacological evaluation of novel quinolinone derivatives as potential therapeutics for CNS disorders. The quinoline and quinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including CNS applications like the antipsychotic aripiprazole.[1][2][3][4] The successful progression of a quinolinone candidate from chemical synthesis to clinical trials hinges on a rigorous, multi-stage profiling cascade designed to elucidate its mechanism of action, efficacy, selectivity, and safety.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven workflow that a drug discovery team can adapt based on the specific therapeutic hypothesis. We will delve into the rationale behind each experimental stage, from initial target engagement to in vivo validation, providing field-proven insights and detailed protocols to ensure data integrity and translatability.

Part 1: The Foundation - Primary Screening and Target Engagement

The initial goal is to determine if and how strongly a novel quinolinone derivative interacts with its intended CNS target(s). Quinolinones have shown activity at a range of key CNS receptors, most notably dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors, which are implicated in disorders like schizophrenia, depression, and anxiety.[5][6][7][8][9] Additionally, some derivatives interact with GABA-A receptors, relevant for seizure and anxiety disorders.[10][11]

Core Technique: Radioligand Binding Assays

The foundational experiment is the competitive radioligand binding assay. Its purpose is to quantify the affinity of the test compound for a specific receptor, expressed as the inhibition constant (Ki). This is a direct measure of target engagement and is critical for establishing structure-activity relationships (SAR) early in the process.[5][12]

Causality: We perform binding assays first because they are a high-throughput, cost-effective method to filter large numbers of compounds. A compound that does not bind to its intended target with sufficient affinity (typically in the nanomolar range for promising leads) is unlikely to be effective in more complex, downstream functional assays.

Experimental Protocol: D2 Receptor Competitive Binding Assay

-

Source of Receptor: Prepare cell membrane fractions from HEK-293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: Utilize a high-affinity D2 receptor antagonist radioligand, such as [³H]-Spiperone or [³H]-Raclopride.

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of the radioligand (at its approximate Kd value), and a range of concentrations of the quinolinone test compound (e.g., 0.1 nM to 10 µM).

-

Non-Specific Binding: Include control wells with an excess of a known, non-labeled D2 antagonist (e.g., 10 µM haloperidol) to determine non-specific binding.

-

Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters multiple times with ice-cold assay buffer.

-

Detection: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinities of Hypothetical Quinolinone Derivatives

| Compound ID | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | GABA-A (BZD site) Ki (nM) |

| QN-001 | 1.5 | 250 | 120 | >10,000 |

| QN-002 | 25.0 | 5.2 | 8.5 | >10,000 |

| QN-003 | 1500 | 2100 | 3500 | 50.0 |

| Aripiprazole | 0.8 | 4.4 | 15.0 | >10,000 |

Part 2: Elucidating Mechanism - Functional and Electrophysiological Assays

High affinity is necessary but not sufficient. The next critical step is to determine the functional consequence of the compound binding to its target. Is it an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (produces a submaximal response)?[6] This functional characterization is paramount for aligning the compound's profile with the therapeutic goal. For instance, partial agonism at the D2 receptor is a key feature of successful atypical antipsychotics.[6]

Core Technique 1: Cell-Based Functional Assays

These assays measure the downstream signaling events that occur after receptor activation. For G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, common readouts include changes in intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca²+).

Protocol: cAMP Accumulation Assay for D2 Receptor Function

-

Rationale: The D2 receptor is a Gi-coupled receptor. Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures a compound's ability to modulate this process.

-

Cell Line: Use a CHO or HEK-293 cell line stably expressing the human D2 receptor.

-

Assay Principle: Pre-stimulate the cells with an agent like forskolin to raise basal cAMP levels.

-

Agonist Mode: Add the test quinolinone derivative and measure the decrease in cAMP. The potency (EC50) and efficacy (maximal effect) will classify it as a full or partial agonist.

-

Antagonist Mode: Add a known D2 agonist (e.g., quinpirole) in the presence of varying concentrations of the test compound. A rightward shift in the agonist's dose-response curve indicates antagonism, from which a functional inhibition constant (Kb) can be calculated.

-

Detection: Use a commercially available kit (e.g., HTRF, AlphaLISA, or ELISA) to quantify cAMP levels.

-

Data Analysis: Plot the response against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).

Core Technique 2: In Vitro Electrophysiology

For CNS drugs, understanding the impact on neuronal activity is crucial. Electrophysiology provides a direct measure of how a compound affects ion channel function and neuronal excitability, adding significant value by testing compounds in a more physiologically relevant environment like native neurons.[13][14] Patch-clamp recording from cultured neurons or acute brain slices is the gold standard.[14][15]

Causality: While cell-based assays measure second messengers, electrophysiology directly measures the ultimate output of many CNS receptors: changes in membrane potential and neuronal firing. This is a more integrative and functionally relevant endpoint. For example, demonstrating that a GABAA-binding quinolinone enhances GABA-evoked chloride currents provides direct evidence of positive allosteric modulation.[10][16]

Protocol: Whole-Cell Patch-Clamp on Cultured Hippocampal Neurons

-

Cell Preparation: Culture primary hippocampal neurons from embryonic rodents on glass coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope, continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Patching: Using a micromanipulator, approach a single neuron with a glass micropipette filled with an internal solution. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, gaining electrical access to the cell's interior.

-

Data Acquisition: In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV).

-

Drug Application: Apply a known agonist of the target receptor (e.g., GABA to test for modulation of GABAA receptors) via the perfusion system to elicit an ionic current.

-

Compound Testing: Co-apply the agonist with the test quinolinone derivative and observe changes in the current's amplitude, kinetics, or duration. An increase in the GABA-induced current would indicate positive allosteric modulation.

-

Analysis: Measure the peak amplitude of the elicited currents before and after compound application to quantify the degree of modulation.

Visualizing the Profiling Workflow and Mechanisms

To clarify the relationships between these experimental stages and the underlying biology, the following diagrams are provided.

Diagram 1: Overall Pharmacological Profiling Cascade

Caption: Signaling cascade for a Gi-coupled receptor like D2, showing points of modulation.

Part 3: Predicting In Vivo Success - ADME and Toxicology Profiling

A potent and selective compound is of little therapeutic value if it cannot reach its target in the brain or is metabolized too quickly. [17]Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with preliminary toxicology, is essential to de-risk a project and select candidates with the highest probability of success in vivo. [18][19] Causality: Performing these assays before animal studies is a critical step for both ethical (Reduction, Refinement, Replacement of animal use) and economic reasons. It allows for the early identification of liabilities such as poor permeability, rapid metabolism, or cytotoxicity, which are major causes of drug candidate failure. [19]

Key In Vitro ADME/Tox Assays for CNS Candidates

-

Aqueous Solubility: A compound must be in solution to be absorbed. Turbidimetric solubility assays provide a high-throughput measure of a compound's solubility in physiologically relevant buffers.

-

Membrane Permeability & Blood-Brain Barrier (BBB) Penetration:

-

PAMPA (Parallel Artificial Membrane Permeability Assay): This assay measures a compound's ability to passively diffuse across an artificial lipid membrane. It's a rapid, early screen for passive permeability.

-

Caco-2 / MDCK Permeability Assays: These cell-based assays use monolayers of intestinal (Caco-2) or kidney (MDCK) cells to model transport across biological barriers. By using cell lines that overexpress efflux transporters like P-glycoprotein (P-gp), one can determine if a compound is a substrate for these transporters, which actively pump drugs out of the brain. [20]A low efflux ratio is highly desirable for CNS drugs.

-

-

Metabolic Stability:

-

Liver Microsomal Stability Assay: Incubating the compound with human liver microsomes (which contain key drug-metabolizing CYP450 enzymes) allows for the determination of its intrinsic clearance rate. [18]Compounds with very high clearance are likely to have a short half-life in vivo, potentially requiring frequent dosing.

-

-

Cytotoxicity:

-

Cell Viability Assays (e.g., MTS/MTT): These assays assess the general toxicity of a compound by measuring the metabolic activity of cultured cells (e.g., HepG2 liver cells or neuronal cell lines) after exposure. [18]This provides an early warning of potential safety issues.

-

-

CYP450 Inhibition: Assesses the potential for the quinolinone derivative to inhibit major cytochrome P450 enzymes. Inhibition can lead to dangerous drug-drug interactions. [18] Data Presentation: In Vitro ADME/Tox Profile of Lead Candidates

| Compound ID | Solubility (µM) | PAMPA Pe (10⁻⁶ cm/s) | P-gp Efflux Ratio | HLM Intrinsic Clearance (µL/min/mg) | HepG2 CC50 (µM) |

| QN-001 | 55 | 12.5 | 1.8 | 15 | >50 |

| QN-002 | 2.1 | 8.9 | 6.5 | 95 | 12.3 |

| QN-003 | 150 | 0.5 | 1.1 | 5 | >50 |

-

Interpretation: QN-001 shows a promising profile: good solubility, high permeability, low P-gp efflux, good metabolic stability, and low cytotoxicity. QN-002 shows poor solubility, high efflux, and rapid metabolism, making it a less desirable candidate. QN-003 has excellent solubility and stability but very poor permeability, suggesting it may not cross the BBB.

Part 4: The Ultimate Test - In Vivo Pharmacological Profiling

After a quinolinone derivative has demonstrated a promising in vitro profile (high affinity, desired functional activity, selectivity, and drug-like ADME properties), the investigation proceeds to in vivo animal models. These studies aim to answer three fundamental questions:

-

Does the compound reach the brain and engage its target at relevant concentrations?

-

Does it produce the desired therapeutic effect in a disease-relevant model?

-

Is it safe and well-tolerated at efficacious doses?

Core In Vivo Procedures

-

Pharmacokinetics (PK) and Brain Penetration: The first step is to administer the compound to rodents (typically rats or mice) and measure its concentration over time in both plasma and brain tissue. This confirms that the compound can cross the blood-brain barrier and establishes the dose-exposure relationship.

-

Target Engagement: It's crucial to demonstrate that the compound binds to its intended target in the living brain.

-

Ex Vivo Autoradiography/Binding: After dosing, the animal is euthanized, and the brain is sectioned. The sections are then incubated with a radioligand for the target receptor. A reduction in radioligand binding in the drug-treated animal compared to a vehicle-treated control indicates that the test compound is occupying the receptor. [21] * In Vivo Electroencephalography (EEG): EEG can be used to measure changes in brain electrical activity that are characteristic of target engagement. [22]This provides a real-time, functional readout of a drug's effect on CNS circuitry.

-

-

Efficacy in Behavioral Models: The choice of model depends on the therapeutic indication.

-

Antidepressant Activity: The Forced Swim Test (FST) and Tail Suspension Test in mice are common models where a reduction in immobility time is indicative of antidepressant-like effects. [12][23] * Antipsychotic Activity: Models like MK-801- or amphetamine-induced hyperlocomotion are used to assess antipsychotic potential. A successful compound will reduce the excessive motor activity induced by these agents. [7][8] * Anxiolytic Activity: The elevated plus maze and light-dark box are standard tests for anxiety, where an increase in time spent in the open arms or light chamber suggests anxiolytic effects.

-

-

Preliminary Safety and Tolerability: During efficacy studies, animals are closely monitored for any adverse effects, such as sedation, motor impairment (e.g., using a rotarod test), or changes in body weight. [1]

Conclusion

The pharmacological profiling of quinolinone derivatives for CNS activity is a systematic, evidence-driven process. It begins with broad screening to establish target binding and progressively refines the characterization through functional, mechanistic, and safety assays. By logically sequencing in vitro experiments to predict in vivo outcomes, this workflow maximizes the probability of identifying candidates that not only possess potent activity at their primary target but also have the necessary ADME and safety profile to succeed as a therapeutic agent. Each step is a self-validating system; the data from one stage informs the go/no-go decision for the next, ensuring that resources are focused on the most promising molecules. This rigorous, multi-parameter optimization is the cornerstone of modern CNS drug discovery.

References

- Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. (n.d.). PubMed Central.

- In Vitro & In Vivo electrophysiology for decision making in CNS drug discovery programs. (2020, July 15). Neuroservices Alliance.

- The emerging role of in vitro electrophysiological methods in CNS safety pharmacology. (2016). PubMed.

- Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (n.d.). MDPI.

- Using Bioelectronic Assays To Advance Drug Discovery for Neurological Diseases. (2022, April 6). Technology Networks.

- Potent dihydroquinolinone dopamine D2 partial agonist/serotonin reuptake inhibitors for the treatment of schizophrenia. (2010, May 1). PubMed.

- Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. (n.d.). SynapCell.

- Novel quinazolinone derivatives as 5-HT7 receptor ligands. (2008, March 1). PubMed.

- Inhibitory effect of new quinolones on GABA(A) receptor-mediated response and its potentiation with felbinac in Xenopus oocytes injected with mouse-brain mRNA: correlation with convulsive potency in vivo. (n.d.). PubMed.

- Antidepressant and antipsychotic activity of new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole targeting serotonin 5-HT₁A/5-HT₂A/5-HT₇ and dopamine D₂/D₃ receptors. (n.d.). PubMed.

- Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evalu

- Structurally constrained hybrid derivatives containing octahydrobenzo[g or f]quinoline moieties for dopamine D2 and D3 receptors. (n.d.). PubMed.

- Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. (2023, February 20). PubMed Central.

- Antidepressant and antipsychotic activity of new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole targeting serotonin 5-HT1A/5-HT2A/5-HT7 and dopamine D-2/D-3 receptors. (n.d.).

- In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegener

- In Vitro ADME-Tox Profiling. (n.d.).

- Medicinal Chemical Properties of Successful Central Nervous System Drugs. (n.d.). PubMed Central.

- Quinolin‐2(1H)‐one derivatives as CNS activators and antidepressants. (n.d.).

- Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. (n.d.). PubMed Central.

- The Effects of Quinolones and NSAIDs Upon GABA-evoked Currents Recorded From Rat Dorsal Root Ganglion Neurones. (n.d.). PubMed.

- ADME attribute alignment of marketed CNS drugs and CNS candidates. ADME... (n.d.).

- New quinoline NK3 receptor antagonists with CNS activity. (2009, February 1). PubMed.

- Biological Activities of Quinoline Deriv

Sources

- 1. Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent dihydroquinolinone dopamine D2 partial agonist/serotonin reuptake inhibitors for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antidepressant and antipsychotic activity of new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole targeting serotonin 5-HT₁A/5-HT₂A/5-HT₇ and dopamine D₂/D₃ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structurally constrained hybrid derivatives containing octahydrobenzo[g or f]quinoline moieties for dopamine D2 and D3 receptors: binding characterization at D2/D3 receptors and elucidation of a pharmacophore model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory effect of new quinolones on GABA(A) receptor-mediated response and its potentiation with felbinac in Xenopus oocytes injected with mouse-brain mRNA: correlation with convulsive potency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel quinazolinone derivatives as 5-HT7 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. The emerging role of in vitro electrophysiological methods in CNS safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Using Bioelectronic Assays To Advance Drug Discovery for Neurological Diseases | Technology Networks [technologynetworks.com]

- 16. The effects of quinolones and NSAIDs upon GABA-evoked currents recorded from rat dorsal root ganglion neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 20. researchgate.net [researchgate.net]

- 21. New quinoline NK3 receptor antagonists with CNS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Transforming CNS Drug Discovery with Preclinical EEG Biomarkers [synapcell.com]

- 23. 3,4-dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone, a known impurity and synthetic intermediate of the atypical antipsychotic Aripiprazole, within neuronal cells.[][2] Given the limited direct research on this specific compound, this document synthesizes information on the well-established pharmacology of Aripiprazole and the broader bioactivities of the 3,4-dihydro-2(1H)-quinolinone scaffold to construct a hypothesized mechanistic framework.[3] We further delineate a series of robust experimental protocols to facilitate the direct investigation of this compound's neuronal effects, thereby providing a roadmap for future research.

Introduction: Defining the Compound of Interest

This compound is a quinolinone derivative that serves as a critical synthetic precursor in the manufacturing of more complex active pharmaceutical ingredients (APIs), most notably Aripiprazole.[4] It is also classified as a process impurity that requires monitoring during drug manufacturing to ensure the quality and purity of the final Aripiprazole product.[] While the primary active metabolite of Aripiprazole is dehydroaripiprazole, the pharmacological activity of other metabolites and impurities, such as this compound, is not well-characterized.[5]

The 3,4-dihydro-2(1H)-quinolinone core is a versatile scaffold present in numerous pharmacologically active compounds, exhibiting a range of activities including phosphodiesterase inhibition, β-adrenergic receptor blocking, and interaction with serotonin and dopamine receptors.[3] This inherent bioactivity of the core structure suggests that this compound may possess its own pharmacological profile.

This guide will, therefore, extrapolate the potential neuronal mechanism of action of this specific quinolinone derivative based on the known pharmacology of its parent compound, Aripiprazole, a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist/5-HT2A antagonist.[6][7]

Hypothesized Mechanism of Action in Neuronal Cells

Based on its structural similarity to Aripiprazole, it is plausible that this compound interacts with similar neuronal targets, albeit with potentially different affinities and efficacies. The proposed mechanism centers on the modulation of dopaminergic and serotonergic pathways.

Primary Pharmacological Targets (Hypothesized)

-

Dopamine D2 Receptors (D2R): Aripiprazole's hallmark is its partial agonism at D2Rs.[8][9] In regions of high dopaminergic tone, it acts as a functional antagonist, while in areas of low dopamine, it exhibits agonist activity.[7] It is hypothesized that this compound may also bind to D2Rs, potentially acting as a partial agonist or an antagonist. The 4-hydroxybutoxy side chain may influence its binding affinity and intrinsic activity compared to Aripiprazole.

-

Serotonin 5-HT1A Receptors (5-HT1AR): Aripiprazole is a partial agonist at 5-HT1A receptors, which is thought to contribute to its anxiolytic and antidepressant effects, as well as its ability to mitigate extrapyramidal side effects.[7] The quinolinone core of the topic compound could facilitate interaction with 5-HT1A receptors.

-

Serotonin 5-HT2A Receptors (5-HT2AR): Aripiprazole's antagonism at 5-HT2A receptors is a key feature of atypical antipsychotics, believed to reduce the risk of extrapyramidal symptoms and potentially improve negative and cognitive symptoms in schizophrenia.[7][8] It is conceivable that this compound also exhibits antagonist activity at this receptor.

Downstream Signaling Pathways (Hypothesized)

The interaction of this compound with its putative G-protein coupled receptors (GPCRs) would trigger a cascade of intracellular signaling events.

-

D2R-Mediated Signaling: As a partial agonist, Aripiprazole can modulate cyclic adenosine monophosphate (cAMP) levels. It is hypothesized that this compound, if it acts as a D2R partial agonist, would similarly stabilize dopamine-dependent adenylyl cyclase activity.

-

5-HT1AR-Mediated Signaling: Activation of 5-HT1A receptors typically leads to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization.

-

5-HT2AR-Mediated Signaling: Antagonism of 5-HT2A receptors would block the phospholipase C (PLC) signaling pathway, which is normally activated by serotonin to produce inositol trisphosphate (IP3) and diacylglycerol (DAG).

Visualizing the Hypothesized Signaling Cascade

Caption: Hypothesized signaling pathways of this compound.

Proposed Experimental Protocols for Mechanistic Validation

To transition from a hypothesized to an evidence-based mechanism of action, a systematic experimental approach is necessary.

Receptor Binding Affinity and Functional Activity Assays

Objective: To determine the binding affinity and functional activity of this compound at key dopaminergic and serotonergic receptors.

Methodology:

-

Cell Culture: Utilize HEK293 or CHO cells stably expressing human recombinant D2, 5-HT1A, and 5-HT2A receptors.

-

Radioligand Binding Assays:

-

Perform competitive binding assays using specific radioligands (e.g., [³H]spiperone for D2R, [³H]8-OH-DPAT for 5-HT1AR, and [³H]ketanserin for 5-HT2AR).

-

Incubate cell membranes with a fixed concentration of radioligand and increasing concentrations of the test compound.

-

Measure the displacement of the radioligand to determine the inhibition constant (Ki).

-

-

Functional Assays:

-

cAMP Assay (for D2R and 5-HT1AR): Treat cells with forskolin to stimulate cAMP production. Co-treat with the test compound and measure cAMP levels using a commercially available ELISA or HTRF kit.

-

Calcium Flux Assay (for 5-HT2AR): Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Stimulate with serotonin in the presence and absence of the test compound and measure changes in intracellular calcium concentration.

-

Visualizing the Experimental Workflow

Caption: Workflow for determining receptor binding and functional activity.

Electrophysiological Studies in Neuronal Cells

Objective: To assess the effects of this compound on neuronal excitability.

Methodology:

-

Primary Neuronal Culture: Prepare primary cultures of cortical or hippocampal neurons from embryonic rodents.

-

Patch-Clamp Electrophysiology:

-

Perform whole-cell patch-clamp recordings from cultured neurons.

-

Apply the test compound and measure changes in resting membrane potential, input resistance, and firing frequency.

-

To investigate effects on specific receptors, co-apply with selective agonists and antagonists.

-

Data Presentation: A Comparative Framework

To contextualize the potential activity of this compound, its experimentally determined parameters should be compared with those of Aripiprazole.

| Parameter | Aripiprazole (Reference) | This compound (Hypothetical Data) |

| D2R Binding Affinity (Ki, nM) | 0.34 | To be determined |

| D2R Functional Activity | Partial Agonist | To be determined |

| 5-HT1AR Binding Affinity (Ki, nM) | 1.7 | To be determined |

| 5-HT1AR Functional Activity | Partial Agonist | To be determined |

| 5-HT2AR Binding Affinity (Ki, nM) | 3.4 | To be determined |

| 5-HT2AR Functional Activity | Antagonist/Inverse Agonist | To be determined |

Conclusion and Future Directions

While the precise mechanism of action of this compound in neuronal cells remains to be elucidated, its structural relationship to Aripiprazole provides a strong foundation for hypothesizing its interaction with dopaminergic and serotonergic systems. The experimental protocols outlined in this guide offer a clear path forward for researchers to rigorously test these hypotheses. Future studies should also investigate its potential off-target effects, metabolic stability, and blood-brain barrier permeability to fully understand its pharmacological profile and potential contribution to the overall effects of Aripiprazole formulations.

References

-

Pharmaffiliates. (n.d.). Aripiprazole-impurities. Retrieved from [Link]

- Al-Hiari, Y. M., & Qandil, A. M. (2010). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Current Medicinal Chemistry, 17(15), 1484–1496.

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

-

ClinPGx. (n.d.). Aripiprazole. Retrieved from [Link]

- De Bartolomeis, A., Tomasetti, C., & Iasevoli, F. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs, 29(9), 773–799.

-

National Center for Biotechnology Information. (n.d.). Aripiprazole. Retrieved from [Link]

-

Psych Scene Hub. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Retrieved from [Link]

- Vergne, D. E., & Anton, R. F. (2010). Aripiprazole: a drug with a novel mechanism of action and possible efficacy for alcohol dependence. Current Drug Abuse Reviews, 3(1), 25–31.

- Shapiro, D. A., Renock, S., Arrington, E., Chiodo, L. A., Liu, L. X., Sibley, D. R., Roth, B. L., & Mailman, R. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400–1411.

- Allen, J. A., & Roth, B. L. (2011). Classics in Chemical Neuroscience: Aripiprazole. ACS Chemical Neuroscience, 2(10), 549–555.

Sources

- 2. lookchem.com [lookchem.com]

- 3. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ClinPGx [clinpgx.org]

- 6. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psychscenehub.com [psychscenehub.com]

- 9. Aripiprazole: a drug with a novel mechanism of action and possible efficacy for alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

"in vitro biological activity of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone"

An In-Depth Technical Guide to the In Vitro Biological Activity of 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone

Introduction & Compound Profile